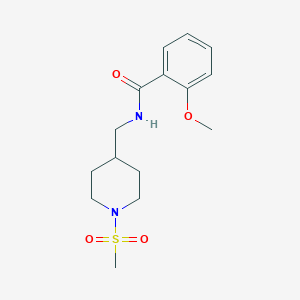

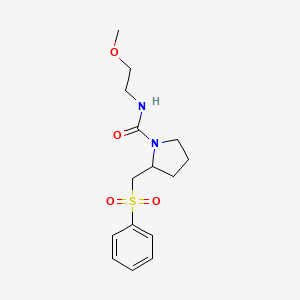

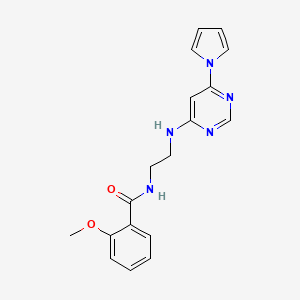

2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a selective serotonin 2A receptor inverse agonist . It is also known as 2-甲氧基-4- (4-甲基哌嗪-1-基)苯胺 .

Synthesis Analysis

The synthesis of similar compounds involves reacting with certain reagents under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination . More detailed information, including 1H, 13C NMR, FTIR, and TOF mass-spectra, can be found online .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C NMR, FTIR, and TOF mass-spectra .Chemical Reactions Analysis

The compound has been involved in the synthesis of a series of 1,3,5-triazine derivatives . More detailed information about its chemical reactions can be found in the referenced literature .Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound, including spectroscopic data, can be found online .Scientific Research Applications

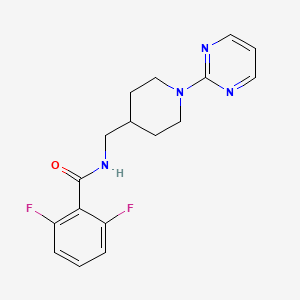

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

A study explored benzamide derivatives bearing an aralkylamino, alkylamino, benzoyl, or phenylsulfonyl group for their serotonin 4 (5-HT4) receptor agonist activity. These compounds, particularly ones with a benzoyl or phenylsulfonyl group, demonstrated favorable pharmacological profiles for gastrointestinal motility and improved oral bioavailability, suggesting potential for prokinetic agent development (Sonda et al., 2003). Another related study confirmed the efficacy of benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives in accelerating gastric emptying and defecation frequency, highlighting their potential as novel prokinetics with reduced side effects (Sonda et al., 2004).

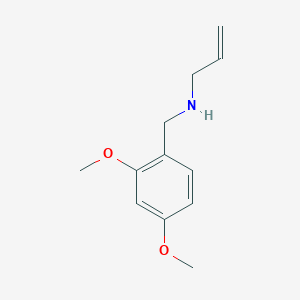

Hypoglycemic Effects in Benzoic Acid Derivatives

Investigations into hypoglycemic benzoic acid derivatives revealed significant activity enhancements when specific modifications were made, such as replacing the 2-methoxy group with alkyleneimino residues. This modification led to compounds with greater activity than traditional sulfonylurea drugs, indicating potential for diabetes treatment (Grell et al., 1998).

Neuroleptic Activity of Benzamides

A study on N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines as potential neuroleptics found that certain benzamides exhibited significant inhibitory effects on apomorphine-induced stereotypy in rats. This suggests their potential utility in treating psychosis, with certain compounds being notably more effective than metoclopramide and even haloperidol (Iwanami et al., 1981).

Antimicrobial Activity

Benzamide derivatives have also been synthesized and evaluated for their antimicrobial activity. Studies have shown that certain compounds possess considerable antibacterial activity, opening up potential applications in developing new antimicrobial agents (Patel & Agravat, 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-21-14-6-4-3-5-13(14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQCMVRULITHCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2609492.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2609496.png)

![(E)-1-(but-2-en-1-yl)-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2609502.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2609509.png)